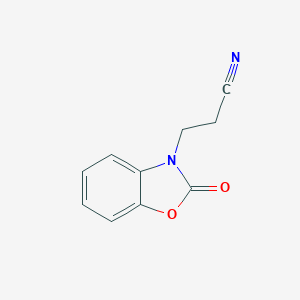
tert-Butyl ethyl sulfide
Descripción general
Descripción
Tert-Butyl ethyl sulfide (TBES) is an organic compound that belongs to the family of sulfides. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis reactions. TBES is known for its unique chemical properties, making it a popular choice for various scientific research applications.
Aplicaciones Científicas De Investigación
Oxidation of Sulfides: tert-Butyl hydroperoxide is effective in converting various sulfides, including tert-Butyl ethyl sulfide, to sulfoxides and sulfones. This method allows for high purity of either product through modest variation of conditions (Wang, Lente, & Espenson, 2002).
Catalysis in Ether Formation: Ethyl tert-butyl ether (ETBE) formation from tert-butyl alcohol in water/ethanol mixtures is catalyzed by sulfuric acid. This process has been modeled for optimization, highlighting the importance of reactant concentrations and reaction conditions (Habenicht, Kam, Wilschut, & Antal, 1995).
Mechanism of Sulfide Oxidations: Studies on the oxidation of aryl sulfides by peroxymonocarbonate provide insights into the charge-separated transition state in the reaction mechanism. This includes the oxidation of ethyl phenyl sulfide in tert-butyl alcohol/water (Bennett, Yao, & Richardson, 2001).
Conversion to Oxathiolanes: tert-Butyl 2-hydroxyalkyl sulfides can be directly converted to 1,3-oxathiolanes, demonstrating the utility of this compound in organic synthesis (Porter, Saez, & Sandhu, 2006).
Gas Sensor Development: A gas sensor based on cataluminescence for detecting tert-butyl mercaptan, a toxic sulfur compound, demonstrates the application of this compound in environmental monitoring (Zhang, Zhang, Hu, Cai, & Lv, 2010).
Sulfide Oxidation in Effluents: Research on the oxidation of sulfide ions and organic sulfides in industrial effluents shows the potential for environmental applications, including the treatment of wastewater containing this compound (Gągol, Soltani, Przyjazny, & Boczkaj, 2019).
Mecanismo De Acción
Target of Action
Tert-Butyl ethyl sulfide is a type of organosulfur compound Organosulfur compounds are known to interact with various biological molecules due to their unique reactivity patterns .
Mode of Action
It’s known that organosulfur compounds like this compound can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) interacts with a positively charged or polar part of another molecule, leading to a series of changes in the molecular structure .
Biochemical Pathways
Organosulfur compounds, including those with a tert-butyl group, are known to be involved in various chemical transformations and have implications in biosynthetic and biodegradation pathways .
Result of Action
Organosulfur compounds can have various effects at the molecular and cellular levels, depending on their specific structures and the biological systems in which they are present .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, pH, and the specific biological system in which the compound is present can all affect its action .
Propiedades
IUPAC Name |
2-ethylsulfanyl-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-5-7-6(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJUDUMQICJSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162219 | |
| Record name | Propane, 2-(ethylthio)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14290-92-7 | |
| Record name | tert-Butyl ethyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014290927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl tert-butyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 2-(ethylthio)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl ethyl sulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU6AUX4BBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is tert-Butyl ethyl sulfide formed during the production of MTBE?
A1: this compound is a newly formed sulfur compound found in methyl tert-butyl ether (MTBE). It is generated through a thioetherification reaction where thiols react with butenes present during the MTBE production process. [] Specifically, it is formed by the reaction of ethanethiol with isobutylene. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



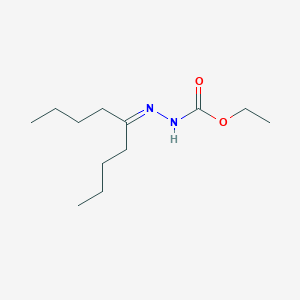


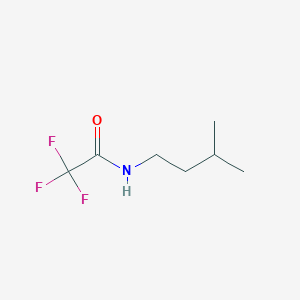

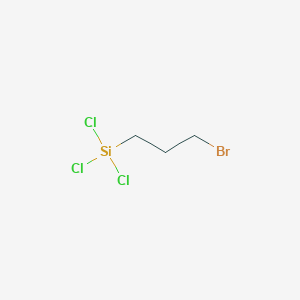
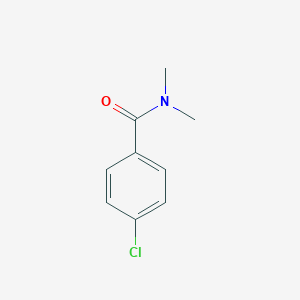
![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)

![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
